1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride

Description

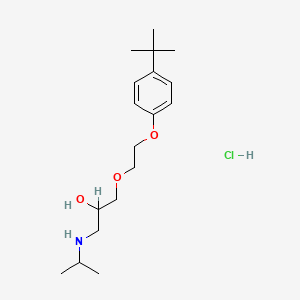

This compound is a β-adrenergic antagonist (beta-blocker) derivative featuring a propan-2-ol backbone substituted with:

- A 2-(4-(tert-butyl)phenoxy)ethoxy group at position 1.

- An isopropylamino group at position 2.

- A hydrochloride salt form for enhanced solubility .

Its structure aligns with classic beta-blocker pharmacophores but includes a tert-butyl-substituted phenoxyethoxy chain, which distinguishes it from other compounds in this class.

Properties

IUPAC Name |

1-[2-(4-tert-butylphenoxy)ethoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO3.ClH/c1-14(2)19-12-16(20)13-21-10-11-22-17-8-6-15(7-9-17)18(3,4)5;/h6-9,14,16,19-20H,10-13H2,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCRMATUOFZSJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COCCOC1=CC=C(C=C1)C(C)(C)C)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:

Formation of 4-(tert-butyl)phenol: This can be achieved by the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.

Etherification: The 4-(tert-butyl)phenol is then reacted with ethylene oxide to form 2-(4-(tert-butyl)phenoxy)ethanol.

Amination: The 2-(4-(tert-butyl)phenoxy)ethanol is further reacted with isopropylamine to introduce the isopropylamino group, forming 1-(2-(4-(tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison

Physicochemical Properties

- Melting Point : Hydrochloride salts of similar compounds (e.g., betaxolol) exhibit melting points between 100–103°C, suggesting comparable thermal stability for the target compound .

- Purity : Analogs in (e.g., CHJ04068–CHJ04090) achieved >98% purity via UPLC, a standard likely applicable to the target compound .

Pharmacological Activity

- Receptor Selectivity: The tert-butyl group’s steric bulk may reduce β1-selectivity compared to betaxolol but could enhance non-selective antagonism akin to propranolol .

Biological Activity

1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride, also known by its CAS number 1052533-78-4, is a synthetic organic compound characterized by a complex structure that includes a tert-butyl group, a phenoxy group, an ethoxy group, and an isopropylamino group. This compound has garnered attention in scientific research for its potential biological activities and therapeutic applications.

Structure and Properties

The molecular formula of the compound is , which indicates the presence of various functional groups that contribute to its biological activity. The structural representation can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C18H32ClNO |

| IUPAC Name | 1-[2-(4-tert-butylphenoxy)ethoxy]-3-(propan-2-ylamino)propan-2-ol; hydrochloride |

| CAS Number | 1052533-78-4 |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. It may modulate the activity of receptors or enzymes involved in various signaling pathways. Although detailed studies are still required to elucidate these mechanisms, preliminary findings suggest that it could influence cellular processes such as proliferation and apoptosis.

Biological Activity

Research on the biological activity of this compound indicates several potential applications:

- Antiproliferative Effects : In vitro studies have shown that this compound may inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Properties : Preliminary investigations indicate that it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

- Antimicrobial Activity : Some studies have suggested that compounds with similar structures exhibit antimicrobial properties, indicating a possible application in combating bacterial infections.

Case Studies

Several case studies highlight the biological effects of this compound:

- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of the compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating effective inhibition at lower doses.

- Neuroprotection in Animal Models : In animal models, administration of the compound demonstrated reduced neuronal damage following induced ischemia. This suggests a protective role against oxidative stress.

Research Findings

Recent research findings indicate that the compound's unique combination of functional groups allows for diverse biological interactions:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant reduction in cell viability in breast and prostate cancer cell lines. |

| Neuroprotection | Reduced oxidative stress markers in ischemic models. |

| Antimicrobial Effects | Exhibited activity against Gram-positive bacteria in preliminary assays. |

Q & A

Q. What are the recommended methodologies for synthesizing 1-(2-(4-(tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the ether linkage between 4-(tert-butyl)phenol and ethylene glycol derivatives under basic conditions (e.g., NaOH/KOH) to generate the 2-(4-(tert-butyl)phenoxy)ethanol intermediate .

- Step 2 : Epoxidation or hydroxylation of the propanolamine backbone, followed by nucleophilic substitution with isopropylamine to introduce the amino group.

- Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol) .

Key Considerations : Use anhydrous conditions for amine coupling, and monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How can researchers characterize the molecular structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl, phenoxy, and isopropyl groups) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and detect impurities (e.g., dehydrohalogenation byproducts) .

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

- HPLC-PDA : Purity assessment using reverse-phase chromatography with UV detection (λ = 220–280 nm) .

Q. What safety protocols are critical during handling and storage?

- Handling : Use PPE (gloves, goggles, lab coat), avoid inhalation of aerosols, and work in a fume hood due to potential respiratory irritation .

- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the hydrochloride salt .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste; avoid water to prevent uncontrolled reactions .

Q. How are impurities and degradation products identified during synthesis?

- Impurity Profiling : Use LC-MS/MS to detect common byproducts, such as:

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate stability challenges .

Advanced Research Questions

Q. How can conflicting bioactivity data from different studies be resolved?

- Comparative Assays : Replicate experiments using standardized protocols (e.g., cell lines, incubation times) to isolate variables .

- Structural Analog Analysis : Compare results with analogs (e.g., 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride) to identify structure-activity relationships (SAR) .

- Dose-Response Curves : Validate activity across multiple concentrations to rule out assay-specific artifacts .

Q. What experimental designs are suitable for assessing environmental fate and ecotoxicity?

- Environmental Partitioning Studies : Measure logP (octanol-water) to predict bioavailability and soil adsorption .

- Biotic Transformation : Incubate with liver microsomes or soil microbes to identify metabolites via LC-HRMS .

- Toxicity Screening : Use Daphnia magna or Danio rerio models to evaluate acute/chronic effects at environmentally relevant concentrations .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., β-adrenergic receptors) to refine binding affinity .

- ADMET Prediction : Use tools like SwissADME to forecast absorption, CYP450 metabolism, and blood-brain barrier penetration .

- Docking Studies : Align the compound’s 3D structure (from X-ray/InChI data) with receptor active sites to guide synthetic modifications .

Q. What strategies address low yield in the final hydrochloride salt formation?

- Counterion Screening : Test alternative acids (e.g., HBr, H₂SO₄) to improve crystallization efficiency .

- Solvent Optimization : Use mixed solvents (e.g., ethanol/acetone) to enhance solubility and salt stability .

- Process Monitoring : Employ in-situ FTIR or Raman spectroscopy to track salt formation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.